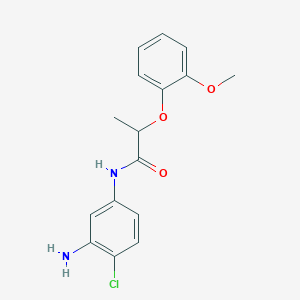

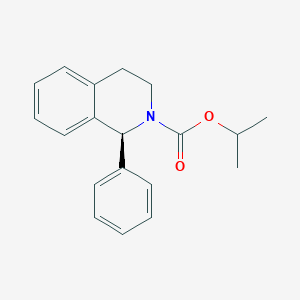

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide

Vue d'ensemble

Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide, also known as NAC-MPA, is a synthetic compound with a broad range of applications in the field of scientific research. It is used as a chemical probe to study the structure and function of proteins, as well as to study the effects of various drugs and compounds on biological systems. NAC-MPA is also used in laboratory experiments to study the biochemistry and physiology of various organisms.

Applications De Recherche Scientifique

Biochemical Properties and Inhibition Capabilities

Preclinical Toxicity Evaluation of Tepoxalin : Tepoxalin, a structurally related compound, has been evaluated for its toxicity in animal models. The studies demonstrate its effects on liver weight, hepatic necrosis, and renal changes indicative of analgesic nephropathy syndrome. It highlights the dual inhibition of cyclooxygenase and 5-lipoxygenase activities by tepoxalin, distinguishing it from most marketed anti-inflammatory drugs due to its relatively lesser gastrointestinal side effects within the estimated therapeutic dose range (Knight et al., 1996).

Optimization of Kinase Inhibitors : Research on the optimization of 4-phenylamino-3-quinolinecarbonitriles, which are potent inhibitors of Src kinase activity, has led to the development of compounds with significant inhibitory effects on Src-mediated cell proliferation and tumor growth in xenograft models. These findings contribute to the understanding of structural requirements for the inhibition of kinase activity, potentially offering insights into the development of therapeutics targeting specific kinases (Boschelli et al., 2001).

Antimicrobial and Antifungal Activities

Bioactive Constituents of Jolyna laminarioides : The study on Jolyna laminarioides has identified compounds, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, demonstrating chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. Fucosterol, isolated from the same extract, showed antifungal activity against various fungi, indicating the potential of these compounds in developing antimicrobial and antifungal agents (Atta-ur-rahman et al., 1997).

Synthesis and Anticonvulsant Studies

N-Benzyl-3-[(Chlorophenyl) Amino] propanamides : The synthesis and evaluation of N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown these compounds to be potent in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Their effectiveness against generalized seizures with favorable therapeutic indices suggests a significant potential for use as anticonvulsants (Idris et al., 2011).

Antitumor Agents

Tubulin-Targeting Antitumor Agents : Studies on 3-phenoxy-1,4-diarylazetidin-2-ones have led to the identification of compounds with potent antiproliferative activities. These agents inhibit the polymerization of tubulin, disrupt microtubular structures in cells, and induce G2/M arrest and apoptosis. This research provides a foundation for developing new antitumor agents targeting tubulin (Greene et al., 2016).

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWQBCUYPFHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)

![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)

![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)